molecular formula C26H31FN2O3S B2869827 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892766-88-0

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2869827
CAS No.: 892766-88-0
M. Wt: 470.6
InChI Key: LVVIWQNWAUVLMP-UHFFFAOYSA-N
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Description

The molecule features:

  • 3-(3,4-Dimethylbenzenesulfonyl) group: A sulfonyl substituent with methyl groups at the 3- and 4-positions of the benzene ring, enhancing steric bulk and lipophilicity.
  • 6-Fluoro substituent: A fluorine atom at position 6, which improves metabolic stability and modulates electronic properties.
  • 7-(3-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle with a methyl group at position 3, balancing lipophilicity and conformational flexibility.
  • 1-Propyl chain: A linear alkyl group at position 1, influencing molecular volume and hydrophobic interactions.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-5-10-28-16-25(33(31,32)20-9-8-18(3)19(4)12-20)26(30)21-13-22(27)24(14-23(21)28)29-11-6-7-17(2)15-29/h8-9,12-14,16-17H,5-7,10-11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVIWQNWAUVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on key substituents and hypothesized pharmacological implications:

Table 1: Structural and Functional Comparison of Quinolin-4-one Derivatives

Compound Name Sulfonyl Group Position 7 Substituent N-1 Substituent Key Features/Implications References
Target compound 3,4-Dimethylbenzenesulfonyl 3-Methylpiperidin-1-yl Propyl Enhanced lipophilicity; potential for improved CNS penetration due to 3-methylpiperidine
3-(3,5-Dimethylbenzenesulfonyl)-...-morpholinyl () 3,5-Dimethylbenzenesulfonyl Morpholin-4-yl Propyl Increased polarity (morpholine oxygen); reduced logP may limit membrane permeability
3-(3-Chlorobenzenesulfonyl)-...-diethylamino () 3-Chlorobenzenesulfonyl Diethylamino 4-Methylbenzyl Chloro group enhances electronegativity; bulky diethylamino may reduce solubility
Impurity D(EP) () N/A Piperazin-1-yl Ethyl Piperazine increases polarity and solubility; potential for improved aqueous formulation
7-[(3E)-3-(2-Amino-1-fluoroethylidene)... () N/A Amino-fluoroethylidene piperidinyl Cyclopropyl Fluorine and rigid double bond may enhance metabolic stability and target selectivity

Key Observations:

Sulfonyl Group Variations :

  • The 3,4-dimethylbenzenesulfonyl group in the target compound offers balanced steric hindrance and lipophilicity compared to the 3,5-dimethyl isomer (), which may have reduced steric interference in binding pockets. The 3-chloro analog () introduces electronegativity but may increase toxicity risks .

Position 7 Substituents: 3-Methylpiperidin-1-yl (target) vs. morpholin-4-yl (): Piperidine’s lack of oxygen increases lipophilicity, favoring blood-brain barrier penetration. Morpholine’s oxygen enhances solubility but may limit CNS activity. Diethylamino (): Bulky substituents could hinder binding to compact active sites but may improve selectivity for larger targets.

N-1 Substituents :

  • Propyl (target) vs. cyclopropyl (): Propyl’s longer chain may enhance hydrophobic interactions, while cyclopropyl’s rigidity could reduce metabolic degradation.

Fluorine Positioning: All compounds retain 6-fluoro, critical for stabilizing the quinolinone core and resisting oxidative metabolism.

Research Implications and Limitations

  • Structural Insights: The comparison highlights trade-offs between lipophilicity, solubility, and steric effects.
  • Data Gaps : The evidence provided lacks explicit biological activity or pharmacokinetic data. Further studies on binding affinity (e.g., kinase assays) and ADME properties are needed.
  • Synthetic Considerations : SHELX programs () may aid in crystallographic analysis of these compounds to validate structural hypotheses .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24FN2O2S\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Key properties include:

  • Molecular Weight : 356.47 g/mol
  • Melting Point : Not extensively documented in available literature.
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 8 to 32 µg/mL, suggesting moderate potency compared to standard antibiotics.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated cytotoxic effects with an IC50 value of approximately 15 µM. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Neuroprotective Effects

The compound's neuroprotective effects were evaluated in models of neurodegeneration. In animal models of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests potential for therapeutic application in neurodegenerative disorders.

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : The compound appears to interact with pathways regulating apoptosis and cell survival, particularly through modulation of p53 and NF-kB signaling.

Case Studies

StudyFindings
Antimicrobial EfficacyDemonstrated activity against S. aureus and E. coli with MIC values between 8-32 µg/mL.
Anticancer ActivityInduced apoptosis in MCF-7 cells with an IC50 of 15 µM; activated caspase pathways.
NeuroprotectionReduced amyloid-beta levels in animal models; improved cognitive outcomes.

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